molecular formula C32H45NO7 B10814166 Milbemycin A4 oxime

Milbemycin A4 oxime

Cat. No.: B10814166
M. Wt: 555.7 g/mol
InChI Key: YCAZFHUABUMOIM-JUBNYKKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milbemycin A4 oxime is a macrocyclic lactone belonging to the milbemycin family, which is isolated from the fermentation of the bacterium Streptomyces hygroscopicus var. aureolacrimosus. It is a semi-synthetic derivative of milbemycin A4 and is commonly used as a broad-spectrum antiparasitic agent. This compound is effective against a variety of nematodes and arthropods, making it a valuable compound in veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Milbemycin A4 oxime is synthesized through a two-step chemical reaction starting from milbemycins A3 and A4. The first step involves the oxidation of milbemycins A3 and A4 to form 5-oxomilbemycins A3 and A4 using chromium trioxide (CrO3) as a catalyst . The second step is the conversion of 5-oxomilbemycins A3 and A4 to this compound through an oximation reaction .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces hygroscopicus var. aureolacrimosus to produce milbemycins A3 and A4. The fermentation broth is then subjected to extraction and purification processes to isolate the milbemycins. The isolated milbemycins are subsequently oxidized and oximated to produce this compound .

Chemical Reactions Analysis

Mechanism of Action

Milbemycin A4 oxime exerts its effects by binding to specific high-affinity sites on the target parasite cells, which affects the permeability of the cell membrane to chloride ions. This leads to an increase in the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the nerve cells of nematodes and the muscle cells of arthropods. By opening glutamate-gated chloride channels, this compound enhances the permeability of the nerve membrane to chloride ions, thereby preventing the transmission of nerve signals. This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAZFHUABUMOIM-JUBNYKKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058495
Record name Milbemycin oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93074-04-5
Record name Milbemycin oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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